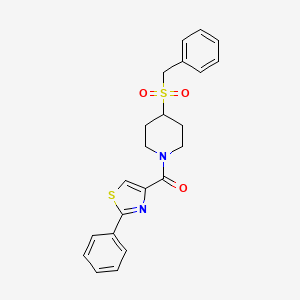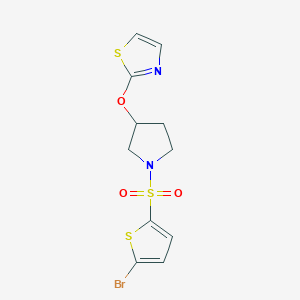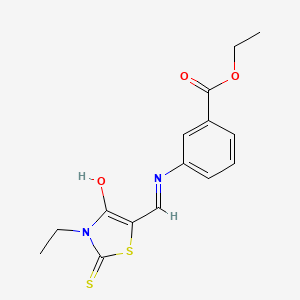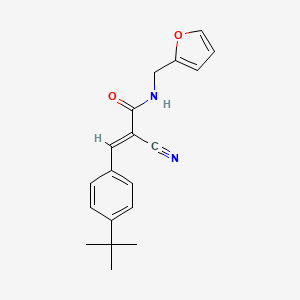![molecular formula C22H25N5O3S B2465654 1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899939-97-0](/img/structure/B2465654.png)
1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound like this would likely involve several steps, each introducing different parts of the molecule. The exact method would depend on the specific reagents and conditions used. Multicomponent reactions, such as the Knoevenagel–Michael protocol, are often used for the synthesis of complex molecules .Molecular Structure Analysis
Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to analyze the structure of a compound . These can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Physical And Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. Spectroscopic techniques can also provide information about the compound’s electronic structure and chemical bonds .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
One research area explores the synthesis and anticancer activities of pyridine and thiazolopyrimidine derivatives. These compounds are synthesized using various reactions, including condensation with thiourea, bromoacetic acid, and aromatic aldehydes, resulting in a variety of derivatives with potential anticancer activities. This study highlights the chemical diversity and potential therapeutic applications of these compounds in cancer treatment (Hammam, Sharaf, & El-Hafez, 2001).
Electron Transport Layer in Polymer Solar Cells
Another application involves the use of a novel alcohol-soluble n-type conjugated polyelectrolyte as an electron transport layer in inverted polymer solar cells. This material, due to its electron-deficient nature and planar structure, shows high conductivity and electron mobility, enhancing power conversion efficiency and facilitating electron extraction. This highlights the compound's potential in improving solar cell performance (Hu et al., 2015).
Synthesis of Pyrazolopyrimidines from Acetylenic β-Diketones
Research on the synthesis of pyrazolopyrimidines from acetylenic β-diketones reveals a method for creating 5-aryl-2-phenylpyrazolopyrimidine-7(6H)-thiones, which upon further reactions yield various derivatives. This work contributes to the chemical synthesis literature by providing new pathways for creating structurally diverse pyrazolopyrimidines, with potential implications in drug development and material science (Marei, Aly, & Mishrikey, 1992).
Antihypertensive Agents
A series of thienopyrimidine derivatives have been synthesized and evaluated for their antihypertensive effects, comparing favorably with vasodilator standards. This research indicates the therapeutic potential of thienopyrimidine derivatives as antihypertensive agents, suggesting a new class of medications for managing hypertension (Russell et al., 1988).
Anticonvulsant Properties of N-Mannich Bases
The anticonvulsant properties of new derivatives of pyrrolidine-2,5-dione have been studied, showing significant protection against seizures in mice. This research opens avenues for the development of new antiepileptic drugs based on pyrrolidine-2,5-dione derivatives, demonstrating their potential utility in treating epilepsy (Rybka et al., 2016).
Propriétés
IUPAC Name |
1,3,6-trimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-15-13-23-20-18(21(29)25(3)22(30)24(20)2)19(15)31-14-17(28)27-11-9-26(10-12-27)16-7-5-4-6-8-16/h4-8,13H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKNHEVCQZMZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-7-(pyridin-3-yl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)




![2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2465583.png)
![[14-Methyl-5-(3-methylphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2465585.png)



![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)
![ethyl 2,4-dimethyl-5-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2465594.png)